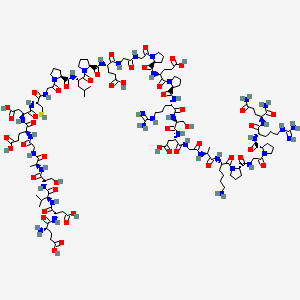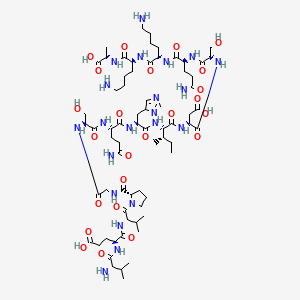
Triammonium arsenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triammonium arsenate is an inorganic compound with the chemical formula (NH₄)₃AsO₄. It is a salt composed of ammonium ions and arsenate ions. This compound is known for its solubility in water and its use in various industrial and scientific applications. Like other arsenic compounds, it is classified as a carcinogen and must be handled with care.
准备方法
Synthetic Routes and Reaction Conditions: Triammonium arsenate is typically prepared by reacting a concentrated solution of arsenic acid (H₃AsO₄) with ammonia (NH₃). The reaction results in the precipitation of colorless crystals of the trihydrate form of this compound. The reaction can be represented as follows:
H3AsO4+3NH3→(NH4)3AsO4
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process generally includes:
- Dissolving arsenic acid in water to form a concentrated solution.
- Gradually adding ammonia to the solution while maintaining a controlled temperature.
- Allowing the solution to cool, leading to the crystallization of this compound.
- Filtering and drying the crystals to obtain the final product.
化学反应分析
Types of Reactions: Triammonium arsenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic pentoxide (As₂O₅).
Reduction: It can be reduced to form arsenic trioxide (As₂O₃) or elemental arsenic (As).
Substitution: It can participate in substitution reactions where the arsenate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are employed.
Substitution: Reactions with acids or other salts can lead to the formation of different arsenate compounds.
Major Products Formed:
Oxidation: Arsenic pentoxide (As₂O₅)
Reduction: Arsenic trioxide (As₂O₃), elemental arsenic (As)
Substitution: Various arsenate salts depending on the substituting anion
科学研究应用
Triammonium arsenate has several applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: Studied for its effects on biological systems, particularly its toxicity and carcinogenic properties.
Medicine: Investigated for its potential use in cancer treatment, although its toxicity limits its therapeutic applications.
Industry: Utilized in the production of other arsenic compounds and as a preservative in some industrial processes.
作用机制
The mechanism of action of triammonium arsenate involves its interaction with cellular components, leading to toxic effects. The arsenate ion can mimic phosphate ions and interfere with cellular processes such as ATP production and DNA synthesis. This disruption can lead to cell death and has been exploited in certain cancer treatments. the high toxicity of arsenic compounds necessitates careful handling and limited use in therapeutic applications.
相似化合物的比较
- Ammonium arsenate (NH₄)₃AsO₄
- Diammonium arsenate (NH₄)₂HAsO₄
- Ammonium dihydrogen arsenate NH₄H₂AsO₄
Comparison: Triammonium arsenate is unique in its composition, containing three ammonium ions per arsenate ion. This distinguishes it from diammonium arsenate and ammonium dihydrogen arsenate, which have fewer ammonium ions. The higher ammonium content can influence its solubility and reactivity. Additionally, this compound’s specific preparation methods and applications set it apart from other arsenate compounds.
属性
CAS 编号 |
24719-13-9 |
|---|---|
分子式 |
AsH12N3O4 |
分子量 |
193.04 g/mol |
IUPAC 名称 |
arsoric acid;azane |
InChI |
InChI=1S/AsH3O4.3H3N/c2-1(3,4)5;;;/h(H3,2,3,4,5);3*1H3 |
InChI 键 |
SNSGFXVMSAYXTC-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[NH4+].[O-][As](=O)([O-])[O-] |
规范 SMILES |
N.N.N.O[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


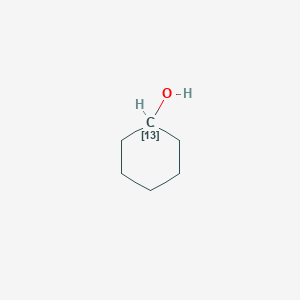
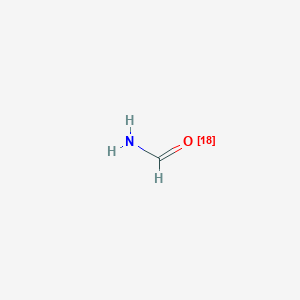
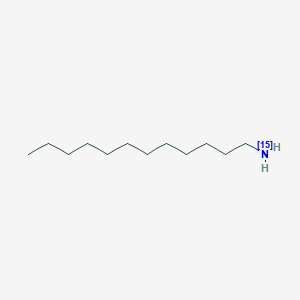
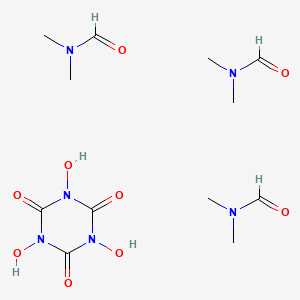
![2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-c]pyrrole](/img/structure/B1627288.png)
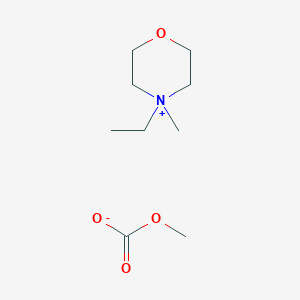

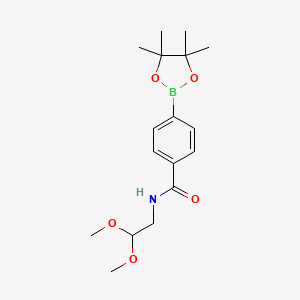

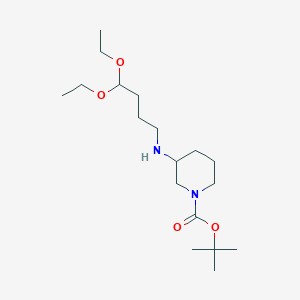
![4,4,5,5-Tetramethyl-2-(3-trifluoromethylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1627295.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(thiophen-2-yl)methyl]-L-cysteine](/img/structure/B1627299.png)
